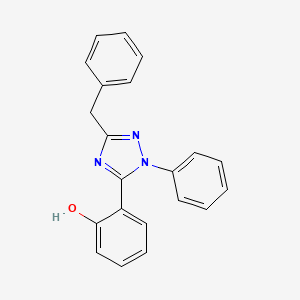![molecular formula C13H22N2O B4922073 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a potent antagonist of the GABA-A receptor, which is a neurotransmitter receptor in the central nervous system. Bicuculline is a bicyclic compound that contains a piperidine ring and a bicyclo[2.2.1]heptane ring system. It is a white crystalline powder that is soluble in water and ethanol.
Mechanism of Action
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is a competitive antagonist of the GABA-A receptor. It binds to the receptor and prevents the binding of the neurotransmitter GABA. This results in the inhibition of GABAergic neurotransmission, leading to increased neuronal activity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to increase the release of glutamate, which is an excitatory neurotransmitter, and decrease the release of GABA.
Biochemical and Physiological Effects
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce seizures in animal models, increase neuronal activity, and alter synaptic plasticity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
The main advantage of using bicuculline in lab experiments is its ability to block the GABA-A receptor and study its effects on neuronal activity. However, there are some limitations to its use. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is a potent convulsant, and its use in animal models can be harmful. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the use of bicuculline in scientific research. One area of interest is the study of the role of the GABA-A receptor in addiction and substance abuse. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to alter the release of dopamine and norepinephrine, which are neurotransmitters involved in addiction. Another area of interest is the study of the mechanisms of epilepsy and other neurological disorders. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to induce seizures in animal models, making it a useful tool for studying the pathophysiology of seizures. Finally, bicuculline could be used in the development of new drugs that target the GABA-A receptor and its role in the central nervous system.
Synthesis Methods
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide can be synthesized from the alkaloid harmaline, which is found in plants such as Peganum harmala. The synthesis involves a series of chemical reactions that include oxidation, cyclization, and reduction. The final product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is widely used in scientific research to study the GABA-A receptor and its role in the central nervous system. It is used as a tool to block the receptor and study its effects on neuronal activity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is also used to study the mechanisms of epilepsy and other neurological disorders. It has been shown to induce seizures in animal models, making it a useful tool for studying the pathophysiology of seizures.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-13(16)10-3-5-15(6-4-10)12-8-9-1-2-11(12)7-9/h9-12H,1-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCGXCZSPPWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)
acetate](/img/structure/B4922005.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)
![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)

![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4922072.png)

![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)

